molecular formula C16H19NO2 B4009450 2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4009450
M. Wt: 257.33 g/mol
InChI Key: IEJVYXHPPDDFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a hexahydroisoindole core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methylamine, and phthalic anhydride.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the hexahydroisoindole core. This reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.

    Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Common industrial methods include:

    Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.

    Continuous Flow Reactors: These are used for large-scale production and offer advantages such as increased efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation of this compound can yield oxo derivatives with potential biological activities.

    Reduction: Reduction can produce various reduced isoindoline derivatives with different pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with diverse applications.

Scientific Research Applications

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents.

    Hexahydroisoindoline Derivatives: These compounds have a similar hexahydroisoindole core but differ in the nature and position of substituents.

    Isoindoline Derivatives: These compounds have a similar isoindoline core but may lack the hexahydro structure.

The uniqueness of this compound lies in its specific combination of substituents and its potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-benzyl-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-7-8-13-14(9-11)16(19)17(15(13)18)10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJVYXHPPDDFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.